molecular formula C10H12ClNO3 B1290628 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride CAS No. 90922-54-6

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride

Cat. No.: B1290628
CAS No.: 90922-54-6
M. Wt: 229.66 g/mol
InChI Key: WIYCZVSWXYLAIF-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a pyridine ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 3-bromopyridine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and hydroxyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ester and keto groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The pyridine ring can interact with nucleophilic sites in biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
  • Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

Uniqueness

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-oxo-3-pyridin-3-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8;/h3-5,7H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYCZVSWXYLAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920063
Record name Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90922-54-6
Record name NSC118783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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